molecular formula C10H7BrClN B1381978 4-Bromo-1-chloro-8-methylisoquinoline CAS No. 1367789-53-4

4-Bromo-1-chloro-8-methylisoquinoline

Cat. No.: B1381978
CAS No.: 1367789-53-4
M. Wt: 256.52 g/mol
InChI Key: KZYMDOFDUZKDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloro-8-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring. The benzene ring carries a bromine atom at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 8th position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis Application : The compound is involved in the synthesis of various quinolines through reactions like the Knorr synthesis. A study detailed the synthesis of 6-bromo-2-chloro-4-methylquinoline, showcasing the methodological advancements and optimizations in preparing such halogenated quinolines, which are pivotal in medicinal chemistry (Wlodarczyk et al., 2011).

  • Reactivity with Potassium Amide : Another study explored the reactions of bromoethoxyisoquinolines with potassium amide, demonstrating the nuanced nucleophilic substitution reactions that these compounds can undergo, which is crucial for developing new synthetic routes and compounds (Sanders, Dijk, & Hertog, 2010).

  • Cationic Carbene Complex Synthesis : Research on the synthesis of cationic carbene complexes highlights the utility of bromo- and chloro-isoquinolines in preparing compounds with potential catalytic and pharmaceutical applications. Such studies provide insights into the structural and electronic characteristics of new carbene complexes (Schuster & Raubenheimer, 2006).

Biological Activity

  • Anti-Plasmodial Activity : Halogenated 4-quinolones derived from such compounds have been evaluated for their antiplasmodial activity. This research is significant for drug discovery efforts targeting malaria, showcasing the potential of halogenated isoquinolines in developing new therapeutics (Vandekerckhove et al., 2014).

Catalysis and Material Science

  • Rhodium-Catalyzed Synthesis : Studies have demonstrated the use of halogenated isoquinolines in rhodium-catalyzed reactions, leading to the synthesis of bromonium ylides and further applications in the development of complex organic molecules. Such catalytic processes are essential for creating structurally diverse and complex organic frameworks (He et al., 2016).

Safety and Hazards

The safety and hazards associated with 4-Bromo-1-chloro-8-methylisoquinoline are not fully documented. It is recommended to handle it with appropriate safety measures as it is a research compound .

Properties

IUPAC Name

4-bromo-1-chloro-8-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-8(11)5-13-10(12)9(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYMDOFDUZKDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367789-53-4
Record name 4-bromo-1-chloro-8-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-chloro-8-methylisoquinoline
Reactant of Route 2
4-Bromo-1-chloro-8-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-chloro-8-methylisoquinoline
Reactant of Route 4
4-Bromo-1-chloro-8-methylisoquinoline
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-chloro-8-methylisoquinoline
Reactant of Route 6
4-Bromo-1-chloro-8-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.